N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide is a synthetic anthraquinone-derived benzamide compound. The compound features a 9,10-anthraquinone core substituted at the 2-position with a benzamide group bearing a 4-propoxy moiety. This structural motif is associated with diverse biological activities, including antiviral and antimicrobial properties, as observed in related derivatives .
Properties
Molecular Formula |
C24H19NO4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C24H19NO4/c1-2-13-29-17-10-7-15(8-11-17)24(28)25-16-9-12-20-21(14-16)23(27)19-6-4-3-5-18(19)22(20)26/h3-12,14H,2,13H2,1H3,(H,25,28) |
InChI Key |
BXEGTZBUEZEGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide typically involves the reaction of 1-aminoanthraquinone with 4-propoxybenzoyl chloride. The reaction is carried out under standard amide formation conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an inert atmosphere, such as nitrogen, and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzamides.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The anthraquinone core can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Anthraquinone-Benzamide Derivatives
Key Observations :
Table 3: Functional Comparisons
Key Insights :
- Antiviral Potential: SSAA09E3’s mechanism (membrane fusion inhibition) suggests that the target compound’s 4-propoxy group could modulate interactions with viral envelope proteins .
- Antimicrobial Activity : Hydrazineylidene and thioxo groups in derivatives from correlate with enhanced antibacterial effects, whereas the target compound’s benzamide group may prioritize antiviral applications.
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the anthracene derivative class, characterized by its unique structure which facilitates various biological interactions. The molecular formula is , and it has a molecular weight of approximately 341.39 g/mol. The presence of the 9,10-dioxo group contributes to its reactivity and potential as a pharmacological agent.
Mechanisms of Biological Activity
Research indicates that anthracene derivatives like this compound exhibit various biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The dioxo group is believed to play a crucial role in DNA intercalation, leading to cytotoxic effects on cancer cells.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating potent activity .
- Mechanistic Insights : In vitro assays revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Animal Models : In vivo studies using murine models showed that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .
Comparative Analysis
| Activity | This compound | Similar Compounds |
|---|---|---|
| Antitumor Activity | Significant cytotoxicity against MCF-7 cells | Other anthracene derivatives |
| Antioxidant Properties | Moderate scavenging activity | Flavonoids and other phenolic compounds |
| Enzyme Inhibition | COX inhibition observed | Non-steroidal anti-inflammatory drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
